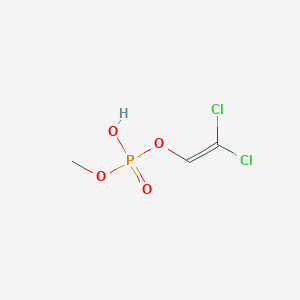
4-Hydroxy-3,5-bis(isopropyl)benzaldehyde
Vue d'ensemble
Description
4-Hydroxy-3,5-bis(isopropyl)benzaldehyde is a chemical compound with the molecular formula C13H18O2 . It is used as a starting material for the one-pot synthesis of 3,5-Dialkyl-4-hydroxybenzonitrile derivatives . Also, it is an intermediate used in the synthesis of MTS PHOTO-SWITCHABLE Compound (M125115), a derivative compound of Maleidopropionic Acid (M140750), a sulfhyryl reactive heterobifunctional crosslinking reagent .
Synthesis Analysis
The synthesis of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde involves several steps. One method involves the use of acetic acid and water in a reflux process . Another method involves the use of potassium carbonate in acetone .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde consists of 13 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The exact mass is 206.13100 .Chemical Reactions Analysis
4-Hydroxy-3,5-bis(isopropyl)benzaldehyde is used as a starting material for the one-pot synthesis of 3,5-Dialkyl-4-hydroxybenzonitrile derivatives . It is also an intermediate used in the synthesis of MTS PHOTO-SWITCHABLE Compound (M125115), a derivative compound of Maleidopropionic Acid (M140750), a sulfhyryl reactive heterobifunctional crosslinking reagent .Physical And Chemical Properties Analysis
4-Hydroxy-3,5-bis(isopropyl)benzaldehyde has a melting point of 119-120 °C and a boiling point of 291.5±40.0 °C (Predicted) . Its density is 1.033±0.06 g/cm3 (Predicted) . It is soluble in Dichloromethane and Ethyl Acetate .Applications De Recherche Scientifique
Organic Synthesis
4-Hydroxy-3,5-bis(isopropyl)benzaldehyde is used as a starting material in organic synthesis . It’s a versatile compound that can be used to synthesize a variety of other compounds.
Synthesis of 3,5-Dialkyl-4-hydroxybenzonitrile Derivatives
This compound is used as a starting material for the one-pot synthesis of 3,5-Dialkyl-4-hydroxybenzonitrile derivatives . These derivatives have various applications in different fields of chemistry.
Intermediate in the Synthesis of Photo-switchable Compounds
It is an intermediate used in the synthesis of MTS PHOTO-SWITCHABLE Compound . Photo-switchable compounds have applications in the field of molecular electronics and data storage.
Synthesis of Crosslinking Reagents
4-Hydroxy-3,5-bis(isopropyl)benzaldehyde is used in the synthesis of Maleidopropionic Acid , a sulfhydryl reactive heterobifunctional crosslinking reagent. Crosslinking reagents have applications in the field of biochemistry and molecular biology.
Reactions with Alcohols, Phenols, and Amines
4-Hydroxy-3,5-bis(isopropyl)benzaldehyde can react with alcohols, phenols, and amines . These reactions can lead to the formation of various other compounds with potential applications in different fields of chemistry.
Mécanisme D'action
Target of Action
It is used as a starting material for the synthesis of other compounds, suggesting that its targets could be related to the targets of these derivative compounds .
Mode of Action
It is known to be used in the synthesis of 3,5-Dialkyl-4-hydroxybenzonitrile derivatives and MTS PHOTO-SWITCHABLE Compound . The interaction of this compound with its targets and the resulting changes would depend on the specific biochemical context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde . These factors could include temperature, pH, and the presence of other molecules in the environment.
Propriétés
IUPAC Name |
4-hydroxy-3,5-di(propan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-8(2)11-5-10(7-14)6-12(9(3)4)13(11)15/h5-9,15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGDLTQPAQUBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147095 | |
| Record name | 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10537-86-7 | |
| Record name | 4-Hydroxy-3,5-bis(1-methylethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10537-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010537867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3,5-bis(isopropyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3,5-bis(isopropyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B77634.png)








![1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol](/img/structure/B77659.png)



